molecular formula C10H9NaO2 B12357331 Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate

Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate

Cat. No.: B12357331
M. Wt: 184.17 g/mol
InChI Key: BRHNJVDGFGSGKP-UHFFFAOYSA-M
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Description

Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate is an organic compound characterized by its unique structure, which includes a sodium ion bonded to a 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate anion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate typically involves the reaction of 4-methylacetophenone with sodium ethoxide in ethanol. The reaction proceeds through the formation of an enolate intermediate, which is stabilized by the sodium ion. The general reaction scheme is as follows:

  • Dissolve 4-methylacetophenone in ethanol.
  • Add sodium ethoxide to the solution.
  • Stir the mixture at room temperature for several hours.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the enolate ion acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate involves its ability to act as a nucleophile due to the presence of the enolate ion. This nucleophilic character allows it to participate in various chemical reactions, including aldol condensations and Michael additions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with similar structural features but lacking the enolate ion.

    Sodium 3-(4-chlorophenyl)-3-oxoprop-1-en-1-olate: A compound with a similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness: Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate is unique due to the presence of the enolate ion, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H9NaO2

Molecular Weight

184.17 g/mol

IUPAC Name

sodium;3-(4-methylphenyl)-3-oxoprop-1-en-1-olate

InChI

InChI=1S/C10H10O2.Na/c1-8-2-4-9(5-3-8)10(12)6-7-11;/h2-7,11H,1H3;/q;+1/p-1

InChI Key

BRHNJVDGFGSGKP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C[O-].[Na+]

Origin of Product

United States

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